Cas no 24219-87-2 (Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]-)

Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]- structure
24219-87-2 structure
Product Name:Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]-
CAS No:24219-87-2
MF:C13H9F3N2O3
MW:298.217373609543
CID:276766
PubChem ID:146906
Update Time:2025-04-19

Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]-
    • 4-[2-nitro-4-(trifluoromethyl)phenoxy]aniline
    • 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzeneamine
    • Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)-
    • DTXSID00178915
    • 24219-87-2
    • Inchi: 1S/C13H9F3N2O3/c14-13(15,16)8-1-6-12(11(7-8)18(19)20)21-10-4-2-9(17)3-5-10/h1-7H,17H2
    • InChI Key: SQOIKGXTSAWZTO-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])OC1C=CC(=CC=1)N)(F)F

Computed Properties

  • Exact Mass: 298.05657
  • Monoisotopic Mass: 298.057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Density: 1.436
  • Boiling Point: 369.8°Cat760mmHg
  • Flash Point: 177.5°C
  • Refractive Index: 1.573
  • PSA: 78.39
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